4-fluoro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
“4-fluoro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C13H10FNO3S. It has an average mass of 279.287 Da and a monoisotopic mass of 279.036530 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The presence of the fluorine atom and the phenylsulfonyl group may contribute to its unique properties .Scientific Research Applications
Antimicrobial Applications
The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs, indicating that the presence of a fluorine atom enhances antimicrobial activity. Compounds synthesized through microwave-induced methods exhibited significant activity against both bacterial and fungal strains, underscoring the potential of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Herbicidal Properties
Research on the effect of selective fluorine substitution on herbicides highlighted that fluorinated analogues of bentranil showed significant changes in herbicidal properties. These modifications led to compounds with improved activity and selectivity, beneficial for agricultural applications (Hamprecht, Würzer, & Witschel, 2004).
Anticancer Activities
A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines. This suggests the role of these compounds in the development of new anticancer drugs (Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Cancer Agents
Synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides explored their potential as anti-inflammatory and anti-cancer agents, presenting a promising avenue for therapeutic applications (Gangapuram & Redda, 2009).
Molecular Structure and Mechanisms
The crystal structure analysis of N-(arylsulfonyl)-4-fluorobenzamides provided insights into the molecular conformations and potential interaction mechanisms, which is crucial for understanding the biological activity and designing of new molecules with enhanced efficacy (Suchetan et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.
Mode of Action
The compound interacts with its target, the SDH enzyme, by binding to its active site. The presence of the fluoro and benzamide groups in the compound likely contribute to its binding affinity. The compound acts as an inhibitor of the SDH enzyme, disrupting its normal function .
Biochemical Pathways
By inhibiting the SDH enzyme, the compound affects the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration. This disruption can lead to a decrease in ATP production, affecting the energy balance within the cell .
Result of Action
The inhibition of the SDH enzyme by the compound can lead to a decrease in cellular respiration and ATP production. This can result in cellular stress and potentially cell death, especially in cells with high energy demands .
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c17-12-8-6-11(7-9-12)15(21)18-16-20-19-14(24-16)10-25(22,23)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTWNYRCJDGBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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